Potassium isopropylxanthate

Description

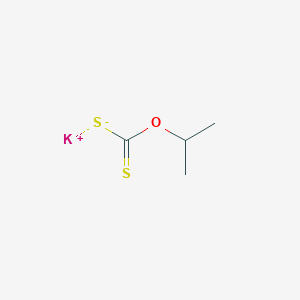

Structure

2D Structure

Propriétés

Numéro CAS |

140-92-1 |

|---|---|

Formule moléculaire |

C4H8KOS2 |

Poids moléculaire |

175.3 g/mol |

Nom IUPAC |

potassium;propan-2-yloxymethanedithioate |

InChI |

InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7); |

Clé InChI |

SGHVMYOCWWOKQQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=S)[S-].[K+] |

SMILES isomérique |

CC(C)OC(=S)[S-].[K+] |

SMILES canonique |

CC(C)OC(=S)S.[K] |

Autres numéros CAS |

140-92-1 |

Pictogrammes |

Irritant |

Numéros CAS associés |

108-25-8 (Parent) |

Origine du produit |

United States |

Synthetic Chemistry and Structural Characterization of Potassium Isopropylxanthate

Advanced Synthetic Routes for Potassium Isopropylxanthate

The synthesis of this compound (PIPX) is fundamentally based on the reaction between an alkoxide, derived from isopropyl alcohol, and carbon disulfide. Research has focused on refining this process to improve efficiency, yield, and product purity for its various industrial applications.

The traditional synthesis of this compound involves the reaction of potassium hydroxide (B78521) (KOH), isopropyl alcohol, and carbon disulfide (CS₂). Optimization of this synthesis route focuses on controlling key reaction parameters to maximize the yield and purity of the final product.

One common laboratory method involves the slow addition of carbon disulfide to a solution of potassium hydroxide in isopropyl alcohol while maintaining a low temperature, typically between 4-5 °C. researchgate.net The stoichiometry is a critical factor, with studies indicating that a 1:1:1 molar ratio of potassium hydroxide, isopropyl alcohol, and carbon disulfide is effective for achieving high yields. researchgate.net Maintaining a low temperature is crucial to suppress the formation of byproducts, such as thiocarbonates and sulfides, which can arise from side reactions promoted by higher temperatures.

For commercial-scale production, an optimized process has been developed that allows the reaction to proceed at a slightly higher, yet carefully controlled, temperature range of 25 to 30°C. scirp.org This method, which can achieve yields of 84-88%, relies on precise temperature control with external cooling to manage the exothermic nature of the reaction. scirp.org This controlled temperature range balances reaction rate with selectivity, preventing the degradation of the xanthate product and ensuring a high-purity output. scirp.org

The formation of this compound proceeds through a well-established nucleophilic addition mechanism. The process is initiated by the reaction between potassium hydroxide and isopropyl alcohol, which forms potassium isopropoxide, a potent nucleophile.

Step 1: Formation of the Alkoxide The hydroxide ion (OH⁻) from KOH acts as a strong base, deprotonating the isopropyl alcohol to form the potassium isopropoxide salt and water. (CH₃)₂CHOH + KOH → (CH₃)₂CHO⁻K⁺ + H₂O

Step 2: Nucleophilic Attack on Carbon Disulfide The highly reactive isopropoxide ion then attacks one of the electrophilic carbon atoms of the carbon disulfide molecule. The pi bond between the carbon and one of the sulfur atoms breaks, with the electrons moving to that sulfur atom. This step results in the formation of the O-isopropylxanthate anion. (CH₃)₂CHO⁻K⁺ + S=C=S → (CH₃)₂CH-O-C(=S)S⁻K⁺

This two-step pathway clarifies the essential roles of the strong base in generating the nucleophile and the unique electronic structure of carbon disulfide that facilitates the addition reaction, leading to the stable this compound salt.

A significant advancement in the synthesis of alkali metal xanthates, including this compound, involves a process that circumvents the need for anhydrous (water-free) reactants. scirp.org Traditionally, the presence of water was believed to promote undesirable side reactions, leading to lower purity and yield. scirp.org However, a novel approach demonstrates that high-purity (95-99%) and high-yield (>85%) this compound can be produced even in the presence of up to two moles of water for each mole of xanthate formed. scirp.org

This method avoids the operational complexities and costs associated with using anhydrous alcohols or dehydrating agents, making it more feasible for commercial-scale operations. scirp.org By carefully controlling the reaction temperature and stoichiometry, the process effectively inhibits the side reactions previously attributed to water, resulting in a slurry that can be readily filtered to recover the high-purity xanthate product. scirp.org This represents a significant improvement in process efficiency and economy, yielding a product with a purity of at least 93%. scirp.org

Spectroscopic and Analytical Characterization Techniques

The structural integrity and purity of synthesized this compound are confirmed using various spectroscopic techniques. Vibrational and nuclear magnetic resonance spectroscopy are primary tools for molecular fingerprinting and detailed structural elucidation.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the key functional groups within the this compound molecule. The FTIR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its chemical bonds. The characteristic absorption bands confirm the presence of the xanthate structure.

Key vibrational modes observed in the FTIR spectrum of an isopropylxanthate salt include strong absorptions corresponding to the C-O-C, C=S, and C-S bonds. researchgate.net The peak around 1191 cm⁻¹ is typically assigned to the symmetric stretching vibration of the C-O-C group. researchgate.net The C=S bond, a defining feature of the xanthate group, gives rise to a strong absorption peak around 1037 cm⁻¹. researchgate.net Additional peaks related to the hydrocarbon (isopropyl) portion of the molecule, such as the symmetric deformation of C-H bonds in the methyl (CH₃) groups, are observed around 1377 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Bond |

|---|---|---|

| Symmetric C-H Deformation (in CH₃) | ~1377 | C-H |

| Symmetric C-O-C Stretch | ~1191 | C-O-C |

| C=S Stretch | ~1037 | C=S |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and electronic environment of the nuclei within the this compound molecule. Both ¹H NMR and ¹³C NMR are used for comprehensive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of isopropylxanthate is highly characteristic due to the symmetry of the isopropyl group. It typically displays two distinct signals: a doublet and a septet. researchgate.net

A doublet is observed in the upfield region, integrating to six protons. This signal corresponds to the two equivalent methyl (CH₃) groups. The signal is split into a doublet by the single adjacent proton on the methine group.

A septet appears further downfield and integrates to one proton. This signal is attributed to the methine (CH) proton. It is split into a septet by the six equivalent protons of the two adjacent methyl groups, following the n+1 rule (6+1=7). The downfield shift of this proton is due to the deshielding effect of the nearby electronegative oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. It shows distinct signals for each chemically non-equivalent carbon atom. For this compound, one would expect three signals:

A signal for the two equivalent methyl (CH₃) carbons.

A signal for the methine (CH) carbon, shifted downfield due to its attachment to the oxygen atom.

A significantly downfield signal for the thiocarbonyl (C=S) carbon. Studies combining experimental solid-state ¹³C NMR with theoretical calculations have shown that the chemical shift of this carbon is highly sensitive to its bonding environment, becoming more deshielded (shifted further downfield) with the presence of more sulfur atoms. nih.gov This makes ¹³C NMR a valuable tool for distinguishing xanthates from their decomposition products. nih.gov

| Nucleus | Assignment | Expected Splitting Pattern (¹H NMR) | Expected Chemical Shift Range (ppm) |

|---|---|---|---|

| ¹H | -CH₃ | Doublet | ~1.0 - 1.5 |

| ¹H | -CH- | Septet | ~4.0 - 5.0 |

| ¹³C | -CH₃ | N/A | ~20 - 25 |

| ¹³C | -CH- | N/A | ~70 - 85 |

| ¹³C | -O-C(=S)S⁻ | N/A | >200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, like other xanthates, is characterized by distinct absorption bands in the ultraviolet region, which arise from electronic transitions within the dithiocarbonate (-OCS2) chromophore. Analysis of structurally similar xanthates, such as the ethyl and amyl analogues, provides a strong basis for the interpretation of the spectrum of this compound.

A significant absorption maximum is consistently observed for xanthates around 301 nm. researchgate.net This intense absorption band is attributed to a π→π* electronic transition within the C=S moiety of the xanthate group. researchgate.net The π electrons in the carbon-sulfur double bond are excited to a higher energy antibonding π* orbital.

Furthermore, studies on potassium ethyl xanthate have identified another absorption band at approximately 227 nm. researchgate.net This transition is assigned as an n→σ* transition, involving the non-bonding electrons on the sulfur and oxygen atoms and their promotion to an antibonding σ* orbital. It is highly probable that this compound exhibits a similar absorption profile due to the identical chromophoric group.

The molar absorptivity (ε) for the π→π* transition in xanthates is typically high, in the order of 17,550 L·mol-1·cm-1 for potassium amyl xanthate, indicating a high probability for this electronic transition. researchgate.net

Table 1: Electronic Transitions in Xanthates

| Wavelength (λmax) | Molar Absorptivity (ε) | Assigned Transition | Chromophore |

| ~301 nm | ~17,550 L·mol-1·cm-1 | π→π | >C=S |

| ~227 nm | Not specified | n→σ | -OCS2 |

Note: Data is based on studies of homologous xanthates and is expected to be representative for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with the chemical formula C4H7KOS2, the theoretical elemental composition can be calculated based on its atomic constituents. This provides a benchmark against which experimentally determined values can be compared to ascertain the purity and identity of the synthesized product.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 27.56 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.06 |

| Potassium | K | 39.10 | 1 | 39.10 | 22.43 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.18 |

| Sulfur | S | 32.07 | 2 | 64.14 | 36.78 |

| Total | 174.35 | 100.00 |

This table provides the calculated theoretical elemental composition of this compound. Experimental verification would involve techniques such as combustion analysis for carbon and hydrogen, and other appropriate methods for potassium, oxygen, and sulfur, with the results expected to be in close agreement with these theoretical values for a pure sample.

Compound Names Mentioned:

Synthesis and Characterization of Metal-Isopropylxanthate Complexes

The synthesis of metal-isopropylxanthate complexes is generally straightforward, typically involving the metathesis reaction between a soluble metal salt and an alkali metal salt of isopropyl xanthate, such as potassium or sodium isopropylxanthate. resolutionmineeis.us These reactions are often carried out in aqueous or alcoholic solutions at room temperature, leading to the precipitation of the neutral metal xanthate complex. scispace.comresearchgate.net The resulting complexes can be purified by recrystallization from suitable organic solvents.

Formation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(I), Ir(III), Fe(III), Cd)

Isopropylxanthate and other alkylxanthates form complexes with a variety of transition metals. The general synthetic route involves the reaction of a metal salt with two or three equivalents of the xanthate ligand.

Cobalt (II): Cobalt(II) xanthate complexes can be synthesized by reacting a Co(II) salt with this compound. researchgate.net Studies on related alkyl xanthates show the formation of four-coordinate Co(II) complexes with the general formula [Co(S₂COR)₂]. scispace.comresearchgate.netkoyauniversity.org These reactions are typically performed under inert conditions to prevent oxidation.

Nickel (II): Nickel(II) complexes of xanthates are readily prepared by reacting a Ni(II) salt, such as nickel chloride, with a stoichiometric amount of a xanthate salt in solution. researchgate.netfrankwalmsley.comchemrevlett.comnih.gov This leads to the formation of neutral, four-coordinate complexes of the type [Ni(S₂COR)₂], where R is an alkyl group like isopropyl.

Copper (I): While many transition metals form complexes in their +2 or +3 oxidation states, xanthates often form stable complexes with Copper(I). Colloidal copper xanthate nanoparticles with the composition ROCSSCu have been prepared through the reaction of aqueous solutions of cupric sulfate (B86663) and potassium alkylxanthates. The formation of the Cu(I) species occurs via a redox reaction where the xanthate ligand reduces the Cu(II) ion.

Iridium (III): The synthesis of Iridium(III) isopropylxanthate complexes has been demonstrated, particularly in the context of creating phosphorescent materials. For example, neutral cyclometalated Iridium(III) complexes have been prepared from an Ir(III)-μ-chloro-bridged dimer and potassium isopropyl xanthate at room temperature.

Iron (III): Iron(III) xanthate complexes are typically synthesized by the dropwise addition of an aqueous solution of an Iron(III) salt, like ferric chloride, to a solution containing the xanthate ligand. researchgate.net This reaction yields the tris-xanthato complex, [Fe(S₂COR)₃]. These complexes have been explored as single-source precursors for iron sulfide (B99878) thin films. scienceopen.com

Cadmium (Cd): Cadmium-isopropylxanthate complexes have been synthesized as single-source precursors for Cadmium Sulfide (CdS) thin films and nanoparticles. researchgate.netresearchgate.net The synthesis involves combining cadmium nitrate with this compound in a solvent like tetrahydrofuran, sometimes with the addition of other ligands like pyridine derivatives to influence the final structure.

Structural Elucidation of Coordination Geometries

The coordination geometry of metal-xanthate complexes is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved. X-ray crystallography has been a pivotal technique in elucidating these structures.

Commonly observed geometries include:

Tetrahedral: This geometry is frequent for d⁷, d⁸, and d¹⁰ metal ions such as Co(II), Ni(II), and Cu(I). For instance, many [M(S₂COR)₂] complexes (where M = Fe(II), Co(II), Ni(II)) adopt a four-coordinate, tetrahedral, or distorted tetrahedral geometry. scispace.comresearchgate.netkoyauniversity.org

Square Planar: While less common for xanthates than tetrahedral geometry, square planar arrangements can be found, particularly for Ni(II) complexes with certain ligand sets.

Octahedral: Hexa-coordination is often achieved through the formation of adducts with additional Lewis base ligands (e.g., pyridine, phenanthroline) or through bridging xanthate ligands. For example, cadmium-xanthate precursors can form hexa-coordinate structures, including one-dimensional polymers. frankwalmsley.com Iron(III) forms octahedral complexes of the type [Fe(S₂COR)₃].

| Metal Ion | Example Complex Formula | Coordination Geometry | Source |

|---|---|---|---|

| Co(II) | [Co(S₂COR)₂] | Tetrahedral | researchgate.netkoyauniversity.org |

| Ni(II) | [Ni(S₂COR)₂] | Tetrahedral / Square Planar | researchgate.netfrankwalmsley.com |

| Fe(III) | [Fe(S₂COR)₃] | Octahedral | scienceopen.com |

| Cd(II) | [(Cd₂(ipx)₄(3-methyl pyridine)₂)n] | Hexa-coordinate (1D Polymer) |

Ligand Denticity and Binding Modes

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. wikipedia.orglibretexts.orglibretexts.orgnih.govbyjus.com The isopropylxanthate anion is a bidentate ligand, coordinating to the metal center through its two sulfur atoms. libretexts.org This chelation forms a strained four-membered ring, which is a characteristic feature of metal dithiocarbonate complexes.

The binding of the two sulfur atoms can be symmetric or asymmetric:

Isobidentate (Symmetric): In this mode, the two metal-sulfur (M-S) bond lengths are essentially equal. This implies a delocalization of the π-electron density over the S-C-S portion of the ligand.

Anisobidentate (Asymmetric): This mode is characterized by two significantly different M-S bond lengths. One sulfur atom forms a shorter, more covalent bond, while the other forms a longer, more ionic interaction. This asymmetry can be influenced by steric factors or the electronic properties of other ligands in the coordination sphere.

Electronic and Photophysical Properties of Isopropylxanthate Complexes

The interaction between the isopropylxanthate ligand and the metal center gives rise to distinct electronic and photophysical properties, which can be probed using various spectroscopic techniques.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic analysis is crucial for characterizing metal-xanthate complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The IR spectrum of a metal-isopropylxanthate complex provides key information about the coordination of the ligand. The most significant vibrational bands are associated with the C-O, C=S, and C-S bonds. A strong band typically observed around 1200 cm⁻¹ is assigned to the C-O stretching vibration. The C-S stretching vibrations, usually found in the 1000-1100 cm⁻¹ and 600-800 cm⁻¹ regions, are particularly sensitive to coordination. researchgate.net A single, sharp band around 1040 cm⁻¹ for the C-S stretch is often indicative of a symmetric, bidentate coordination mode.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal-xanthate complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV and visible regions. researchgate.net These transitions involve the excitation of an electron from a sulfur-based ligand orbital to a vacant d-orbital on the metal center. The energy of these bands provides insight into the electronic structure of the complex. researchgate.netkoyauniversity.org

| Spectroscopy | Feature | Typical Wavenumber/Wavelength | Interpretation | Source |

|---|---|---|---|---|

| FT-IR | ν(C-O) | ~1200 cm⁻¹ | C-O single bond stretch | researchgate.net |

| FT-IR | ν(C-S) | ~1040 cm⁻¹ | Symmetric C-S stretch, indicates bidentate coordination | researchgate.net |

| UV-Vis | LMCT | 300-500 nm | Ligand-to-Metal Charge Transfer | researchgate.net |

Luminescence and Phosphorescence Behavior (e.g., Iridium(III) Complexes)

While many simple transition metal-xanthate complexes are not strongly luminescent, certain complexes, particularly those of heavy metals like Iridium(III), can exhibit significant phosphorescence. nih.govnih.gov This property is of great interest for applications in organic light-emitting diodes (OLEDs), bioimaging, and sensing.

Cyclometalated Iridium(III) complexes incorporating an isopropylxanthate ligand have been synthesized and their photophysical properties investigated. These complexes often exhibit strong and broad phosphorescence at room temperature, which originates from a triplet metal-to-ligand charge transfer (³MLCT) state. researchgate.net The emission color and quantum yield of these complexes can be tuned by modifying the other ligands in the coordination sphere. The isopropylxanthate ligand itself can influence the energy of the frontier molecular orbitals, thereby affecting the phosphorescence characteristics of the complex. researchgate.net The study of these luminescent materials is an active area of research, aiming to develop highly efficient and stable phosphorescent emitters. nih.gov

Decomposition Kinetics and Degradation Pathways of Potassium Isopropylxanthate

Mechanistic Investigations of Xanthate Decomposition

The decomposition of potassium isopropylxanthate is a critical area of study due to its implications for both industrial processes and environmental fate. The stability of this compound is finite, and it undergoes degradation through various pathways, influenced by the surrounding chemical and physical conditions.

Kinetic Studies in Aqueous and Varied pH Environments

The decomposition of this compound in aqueous solutions has been shown to follow first-order kinetics. arcabc.ca The rate of this decomposition is significantly influenced by the pH of the solution. Studies have demonstrated that the degradation rate of xanthates tends to decrease as the pH level becomes more alkaline. arcabc.ca However, highly alkaline conditions might also contribute to an increased rate of decomposition, suggesting an optimal pH for maximum stability. arcabc.ca

In neutral to alkaline solutions, decomposition can be autocatalytic, where the alcohol produced accelerates the reaction. resolutionmineeis.us Conversely, in acidic environments, the decomposition rate drastically increases. ut.ac.ir For instance, research on similar xanthates showed that decreasing the pH from 10 to 5 leads to a notable increase in decomposition. researchgate.net

The rate constant for the decomposition of this compound (PIPX) has been determined under various conditions. At 25°C, a rate constant of 5.11 x 10⁻⁴ h⁻¹ was observed. arcabc.ca In another study, at a pH of 7.73, the rate constant for a 110.6 ppm solution of PIPX was found to be 5.79 x 10⁻⁵ h⁻¹. arcabc.ca The activation energy for the decomposition of PIPX has been calculated to be 34.44 kJ/mole. arcabc.ca

Table 1: Decomposition Rate Constants of this compound (PIPX) under Various Conditions

| Temperature (°C) | pH | Concentration (ppm) | Rate Constant (h⁻¹) | Reference |

| 25 | Neutral | - | 5.11 x 10⁻⁴ | arcabc.ca |

| 30 | - | - | 1.86 x 10⁻⁶ | arcabc.ca |

| - | 7.73 | 110.6 | 5.79 x 10⁻⁵ | arcabc.ca |

| - | 7.73 | 1075.2 | 3.91 x 10⁻⁶ | arcabc.ca |

Identification of Primary and Secondary Degradation Products (e.g., Carbon Disulfide, Sulfate)

The primary and most significant decomposition product of this compound under many conditions is carbon disulfide (CS₂). resolutionmineeis.usnih.gov This is a key intermediate in the breakdown of the xanthate molecule. In aqueous solutions, xanthates can hydrolyze to xanthic acid, which is unstable and further decomposes to carbon disulfide and an alcohol. resolutionmineeis.us

Other identified degradation products include monothiocarbonate and dixanthogen (B1670794), which can form as oily droplets. mdpi.comresearchgate.net Under advanced oxidation and biodegradation processes, the decomposition can proceed further. For example, photocatalytic degradation can ultimately break down this compound into less harmful, inorganic species such as sulfate (B86663) (SO₄²⁻) and carbon dioxide (CO₂). researchgate.net

Table 2: Primary and Secondary Degradation Products of this compound

| Degradation Product | Chemical Formula | Conditions of Formation | Reference |

| Carbon Disulfide | CS₂ | Primary product in aqueous solutions | resolutionmineeis.usnih.gov |

| Monothiocarbonate | ROCS₂H | Intermediate product | mdpi.comresearchgate.net |

| Dixanthogen | (ROCS₂)₂ | Intermediate product | mdpi.comresearchgate.net |

| Sulfate | SO₄²⁻ | Final product of photocatalytic degradation | |

| Carbon Dioxide | CO₂ | Final product of photocatalytic degradation | researchgate.net |

Influence of Environmental Factors on Decomposition Rates

Several environmental factors play a crucial role in determining the rate at which this compound decomposes. The most significant of these are temperature and pH.

Temperature: An increase in temperature generally leads to an accelerated rate of decomposition. resolutionmineeis.usut.ac.ir For instance, the half-life of isopropyl xanthate is estimated to decrease significantly with rising temperatures at a constant pH. At a pH of 8, the half-life is estimated to be 109.5 days at 25°C, which reduces to 16.5 days at 40°C. resolutionmineeis.us

pH: As previously discussed, pH has a profound effect on stability. Decomposition is more rapid under acidic conditions. resolutionmineeis.usut.ac.ir The rate of carbon disulfide generation, a direct measure of xanthate decomposition, increases as the pH decreases. arcabc.ca The stability of xanthates generally increases in more alkaline solutions, though very high pH levels may also promote decomposition. arcabc.caresearchgate.net

Ultraviolet (UV) Light: Exposure to sunlight, specifically UV radiation, can also contribute to the degradation of xanthates. mdpi.com This is particularly relevant in the context of photocatalytic degradation technologies.

Advanced Degradation Technologies and Methodologies

To address the environmental concerns associated with residual this compound, various advanced degradation technologies have been developed. These methods aim to accelerate the breakdown of the compound into non-toxic end products.

Biological Degradation Processes (e.g., Microbial Strains, Metabolic Pathways)

Biodegradation offers an environmentally friendly approach to breaking down this compound. Specific microbial strains have been identified that can effectively metabolize this compound. Notably, bacteria such as Bacillus polymyxa and Pseudomonas putida have demonstrated the ability to degrade isopropyl xanthate. mdpi.com In one study, Bacillus polymyxa was shown to achieve 99% degradation of this compound.

The mechanism of biodegradation often involves the cleavage of the C-O bond in the xanthate molecule. mdpi.com The metabolic activity of these microorganisms can also produce acidic byproducts, which in turn promote the chemical decomposition of the xanthate. researchgate.net While effective, the efficiency of these biological processes can be inhibited by high concentrations of xanthate, which can be toxic to the microbial populations. mdpi.com However, adaptation of these strains can lead to tolerance of higher concentrations. researchgate.net

Table 3: Microbial Strains Involved in the Biodegradation of this compound

| Microbial Strain | Degradation Efficiency | Metabolic Pathway Highlights | Reference |

| Bacillus polymyxa | 99% | C–O bond cleavage | mdpi.com |

| Pseudomonas putida | Effective degradation | Production of acidic metabolites | mdpi.com |

Photocatalytic Degradation Mechanisms and Efficiency

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts and a light source, often UV light, to break down organic compounds. Various photocatalysts have been investigated for the degradation of xanthates, including this compound. dntb.gov.ua

Materials such as (BiO)₂CO₃ nanowires and various TiO₂-based composites have been shown to be effective. The mechanism of photocatalytic degradation involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), upon irradiation of the catalyst. researchgate.net These radicals then attack the xanthate molecule, leading to its progressive breakdown.

The ultimate end products of complete photocatalytic degradation are typically simple inorganic compounds like sulfate (SO₄²⁻) and carbon dioxide (CO₂), representing a thorough mineralization of the original compound. The efficiency of these systems can be very high, with some studies reporting over 90% degradation of isopropylxanthate within 30 minutes under optimal conditions.

Oxidative Degradation Methods (e.g., Ozone Oxidation, Advanced Oxidation Processes)

The oxidative degradation of this compound (PIPX) is a promising avenue for its removal from wastewater. Advanced Oxidation Processes (AOPs), which involve the in-situ generation of highly reactive hydroxyl radicals (·OH), have been shown to be effective in decomposing xanthates. mdpi.com

Ozone (O₃) oxidation, a type of AOP, has been demonstrated to be effective in the degradation of alkyl xanthates. Studies on compounds structurally similar to PIPX, such as potassium n-butyl xanthate (PBX), reveal that ozonation can significantly degrade the xanthate into sulfate (SO₄²⁻) and n-butanol, with smaller amounts of carbon dioxide and gaseous sulfur also being produced. mdpi.com The degradation process involves both direct and indirect oxidation reactions with ozone. mdpi.com Research on the ozonation of four different alkyl xanthates, including isopropyl xanthate, showed that complete decomposition could be achieved within 10 minutes for each compound. researchgate.net

The combination of UV radiation with ozone (UV/O₃ process) can further enhance the degradation and mineralization of xanthates. researchgate.net While both O₃ and UV/O₃ processes can achieve rapid decomposition of the xanthate molecule, the UV/O₃ process has been found to be more effective in mineralizing the compound, leading to a higher removal of Chemical Oxygen Demand (COD). researchgate.net For instance, the COD removal for four alkyl xanthates after 40 minutes was 50.9-61.2% with ozone alone, but increased to 66.2-81.2% with the UV/O₃ process. researchgate.net This indicates a more complete breakdown of the organic structure into simpler, less harmful substances.

One of the potential intermediate products formed during the oxidation of xanthates is carbon disulfide (CS₂). imwa.info However, effective AOPs can further oxidize these byproducts. For example, the UV/O₃ process has been shown to effectively mineralize sulfur byproducts like CS₂. researchgate.net

Below is a table summarizing the efficiency of O₃ and UV/O₃ processes in the degradation of various alkyl xanthates.

| Process | Alkyl Xanthate | Decomposition Time | COD Removal (40 min) | Sulfur Mineralization (40 min) |

| O₃ | Ethyl Xanthate | < 10 min | 50.9% | ~45% |

| Isopropyl Xanthate | < 10 min | Not specified | ~45% | |

| n-Butyl Xanthate | < 10 min | Not specified | ~45% | |

| n-Amyl Xanthate | < 10 min | 61.2% | ~45% | |

| UV/O₃ | Ethyl Xanthate | < 10 min | 66.2% | ~55% |

| Isopropyl Xanthate | < 10 min | Not specified | ~55% | |

| n-Butyl Xanthate | < 10 min | Not specified | ~55% | |

| n-Amyl Xanthate | < 10 min | 81.2% | ~55% |

Environmental Fate and Transformation Studies

Pathways of Environmental Dispersal and Attenuation

This compound, following its use in mineral flotation, is primarily discharged with flotation wastewater into tailings dams. nih.gov From these impoundments, there is a potential for dispersal into the surrounding environment, including water bodies and land. nih.gov It is estimated that a significant portion of the xanthates used in flotation processes are not consumed and are released in the effluent. nih.gov

Once in the environment, the persistence of xanthates is influenced by several factors, most notably pH and temperature. Xanthates are known to degrade in aqueous environments. For instance, the half-life of sodium ethyl xanthate, a related compound, is approximately 260 hours (about 10 days) at a pH of 7 and a temperature of 25°C. nih.gov This half-life doubles at a pH above 8, indicating greater stability in alkaline conditions. Lower temperatures also slow down the degradation process. nih.gov Due to their ionic nature, xanthates are not expected to bioaccumulate in organisms. nih.gov

The primary degradation pathway for xanthates in the environment is decomposition, which leads to the formation of several byproducts. One of the main and most concerning decomposition products is carbon disulfide (CS₂), a toxic substance. nih.govnih.govresolutionmineeis.us Other degradation products can include alcohols (in this case, isopropanol), carbonate, and various sulfur compounds. nih.gov The decomposition of xanthate adsorbed onto mineral surfaces in tailings can result in a slow and prolonged release of carbon disulfide. resolutionmineeis.us

Assessment of Residual Xanthate in Aquatic Systems

The concentration of residual xanthates in mining effluents is a key parameter for environmental monitoring. Typically, the concentration of xanthates in tailings slurry is found to be in the range of 0.2 to 1.2 mg/L. researchgate.net

Several analytical methods are employed to determine the concentration of residual xanthates in aquatic systems. One of the most common and standardized methods is UV/VIS spectrophotometry. researchgate.netaalto.fi This technique relies on the principle that aqueous solutions of xanthate have a maximum absorbance at a specific wavelength, which for many xanthates is around 301 nm. researchgate.net By measuring the absorbance of a water sample at this wavelength, the concentration of xanthate can be determined. researchgate.net

More advanced and sensitive methods have also been developed for the quantification of xanthates and their complexes. A recently developed method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of metal-xanthate complexes in water samples. nih.gov This method has very low detection limits, ranging from 0.002 to 0.036 µg/L, and can be applied to various xanthates, including isopropyl xanthate. nih.gov The development of such methods is crucial for a comprehensive understanding of the environmental fate and risks associated with xanthate usage in the mining industry. nih.gov

The following table provides a summary of typical residual xanthate concentrations found in mining waters and the analytical methods used for their assessment.

| Parameter | Value/Method |

| Typical Residual Concentration | 0.2 - 1.2 mg/L |

| Common Analytical Method | UV/VIS Spectrophotometry (at ~301 nm) |

| Advanced Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| LC-MS/MS Detection Limits | 0.002 - 0.036 µg/L |

Surface Chemistry and Adsorption Phenomena in Mineral Processing

Adsorption Mechanisms on Mineral Surfaces

The adsorption of potassium isopropylxanthate onto mineral surfaces is a complex process governed by multiple mechanisms that render the surface hydrophobic, a prerequisite for flotation. These mechanisms are primarily categorized as chemisorption and electrochemical interactions.

Chemisorption Models and Experimental Validation

The primary mechanism for the adsorption of xanthate collectors on sulfide (B99878) minerals is chemisorption, where the xanthate molecule forms a chemical bond with the metal atoms at the mineral's surface. researchgate.net In this model, the sulfur atoms of the xanthate functional group directly coordinate with metal cations (e.g., lead in galena) on the sulfide mineral lattice. This interaction is distinct from physisorption as it involves the formation of a stronger, more specific chemical bond, akin to the formation of a metal xanthate compound on the surface.

Experimental validation of these chemisorption models relies on various surface-sensitive analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is widely used to identify the adsorbed species on the mineral surface. By comparing the infrared spectra of the mineral before and after treatment with this compound, characteristic absorption bands corresponding to metal xanthate species can be identified, confirming the chemical nature of the adsorption. researchgate.nettaylors.edu.my

Scanning Electron Microscopy (SEM): SEM provides high-resolution imaging of the mineral surface. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can confirm the presence and distribution of adsorbed xanthate species (via sulfur detection) and identify changes in surface morphology, such as the formation of colloidal precipitates from the solution. researchgate.nettaylors.edu.my

Electrochemical Mechanisms of Adsorption and Surface Hydrophobization

It is widely accepted that the adsorption of xanthates on sulfide minerals occurs through a corrosion-type, mixed-potential electrochemical mechanism. vt.edushahroodut.ac.ir This process involves two simultaneous reactions on the mineral surface: an anodic reaction and a cathodic reaction.

Anodic Reaction: The xanthate ion is anodically oxidized at the mineral surface. This can result in the formation of a metal xanthate through a reaction with the mineral itself or the oxidation of the xanthate ion to its disulfide dimer, dixanthogen (B1670794). vt.edushahroodut.ac.ir Both metal xanthate and dixanthogen are significantly more hydrophobic than the mineral surface, thus inducing floatability.

Cathodic Reaction: For the anodic oxidation to proceed, a corresponding cathodic reaction must occur. In typical flotation pulps, this is provided by the reduction of dissolved oxygen. vt.edushahroodut.ac.ir

Role of Surface Activation in Adsorption Enhancement (e.g., Copper Activation of Galena)

Certain sulfide minerals, like galena (PbS), may exhibit poor floatability with short-chain xanthates such as this compound. taylors.edu.my In these cases, surface activation is employed to enhance collector adsorption. The most common example is the copper activation of galena using copper sulfate (B86663) (CuSO₄).

The activation mechanism involves an ion-exchange reaction on the galena surface. Copper ions (Cu²⁺) from the solution replace lead ions (Pb²⁺) in the galena lattice, forming a copper sulfide (CuS)-like species on the surface. taylors.edu.mytojsat.net This newly formed surface layer is much more amenable to reacting with the xanthate collector.

The activated surface then readily reacts with this compound to form insoluble copper xanthate species, which are highly hydrophobic. researchgate.nettaylors.edu.my This process can be monitored by measuring the rest potential of the mineral. The addition of copper sulfate to a galena suspension causes a sharp increase in potential, indicating the formation of the new CuS phase. A subsequent addition of PIPX leads to a further change in potential as copper xanthate forms on the surface. taylors.edu.mytojsat.net

| Condition | Approximate Rest Potential (mV) | Indicative Surface Reaction |

|---|---|---|

| Galena in aqueous solution (pH 9) | Initial State | Baseline potential of PbS |

| Addition of 10⁻⁴ M Copper Sulfate | +51 mV | Formation of a CuS-like phase on the galena surface. taylors.edu.my |

| Subsequent Addition of 3x10⁻³ M PIPX | Potential shifts | Adsorption of xanthate and formation of copper xanthate. researchgate.net |

Interfacial Interactions and Collector Performance

The performance of this compound as a collector is dictated by its ability to selectively adsorb onto valuable mineral surfaces while leaving gangue minerals hydrophilic. This selectivity is governed by interfacial interactions, which are heavily influenced by mineralogy and solution chemistry.

Selective Adsorption on Sulfide and Oxide Mineral Substrates

This compound exhibits strong selectivity for sulfide minerals over oxide minerals. researchgate.net This selectivity is rooted in the fundamental differences in their surface chemistry.

Sulfide Minerals: As discussed, the collector readily chemisorbs onto sulfide surfaces, forming covalent bonds between its sulfur atoms and the metal cations of the mineral lattice. researchgate.net This strong, specific interaction is the basis for its effectiveness.

Oxide Minerals: In contrast, xanthates have a low affinity for most oxide mineral surfaces. researchgate.net The surfaces of oxide minerals are typically hydroxylated in aqueous solutions, and the interaction with the non-polar part of the xanthate molecule is weak. For xanthate to adsorb on oxide minerals, surface modification is often required, such as sulfidization, which creates a sulfide-like surface that can then react with the collector. researchgate.net

This inherent difference in adsorption affinity allows for the selective separation of sulfide minerals from oxide gangue in flotation circuits.

Influence of Solution Chemistry (e.g., pH) on Adsorption Efficiency

The chemistry of the aqueous solution, particularly its pH, has a profound impact on the adsorption efficiency of this compound. The effect of pH is multifaceted, influencing the mineral surface, the collector molecule itself, and the activation process.

Mineral Surface Charge: The pH of the pulp alters the surface charge of minerals. Due to the negative charge of the xanthate anion, adsorption on sulfide surfaces can be influenced by the electrostatic interactions, with some studies noting that adsorption densities tend to increase with a decrease in pH. resolutionmineeis.us

Collector Stability: Xanthates are unstable in acidic conditions. resolutionmineeis.us As the pH decreases, this compound can hydrolyze to form isopropylxanthic acid, which then decomposes into carbon disulfide and isopropanol. resolutionmineeis.us Therefore, flotation is typically carried out in neutral to alkaline solutions to ensure collector stability. resolutionmineeis.us Studies have shown that the rate of xanthate decomposition significantly increases as pH drops from 9 to 5. researchgate.net

Activation and Adsorption: The optimal pH for adsorption can depend on the specific mineral system. For instance, a basic pH is considered most favorable for the adsorption of this compound on copper-activated galena. taylors.edu.mydoaj.org This is likely due to the pH dependence of the various ionic species and surface hydroxides present in the system.

| pH Range | Effect on Collector Stability | Effect on Mineral Surface | General Impact on Adsorption Efficiency |

|---|---|---|---|

| Acidic (e.g., < 7) | High rate of decomposition into carbon disulfide and alcohol. resolutionmineeis.usresearchgate.net | Surface charge becomes more positive, potentially favoring anionic collector attraction. resolutionmineeis.us | Generally inefficient due to rapid collector decomposition, despite potentially favorable surface charge. |

| Neutral to Alkaline (e.g., > 7) | Relatively stable. resolutionmineeis.usresearchgate.net | Surface charge is typically negative. | Generally efficient; optimal pH is system-dependent (e.g., basic pH is favorable for copper-activated galena). taylors.edu.my |

Spectroscopic Characterization of Adsorbed Chemical Species

The identification of chemical species formed at the mineral-water interface upon the addition of this compound (PIX) is crucial for understanding the induction of hydrophobicity in froth flotation. Various spectroscopic techniques are employed to provide molecular-level characterization of the adsorbed collector species, primarily distinguishing between metal xanthates and the oxidation product, dixanthogen.

Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used ex-situ technique to identify adsorbed species on mineral surfaces. The vibrational frequencies of the functional groups in the xanthate molecule, particularly the C-O and C=S bonds, are sensitive to its chemical environment, allowing for the differentiation between the ionic collector, chemisorbed metal xanthates, and covalently bonded dixanthogen.

When this compound adsorbs onto sulfide mineral surfaces, it can lead to the formation of metal isopropylxanthate or isopropyl dixanthogen, each possessing characteristic infrared absorption bands. For instance, studies on pyrite (B73398) have identified the formation of copper xanthate on the surface, indicated by bands appearing around 1216-1237 cm⁻¹. The adsorption of isopropyl dixanthogen is often characterized by a prominent peak at approximately 1260 cm⁻¹. Research on chalcopyrite has also shown the formation of copper isopropylxanthate as a key adsorbed product.

Table 1: Characteristic FTIR Absorption Bands for Isopropylxanthate Species on Sulfide Minerals

| Mineral | Adsorbed Species | C-O Stretching Region (cm⁻¹) | C=S Stretching Region (cm⁻¹) |

| Chalcopyrite (CuFeS₂) | Copper(I) Isopropylxanthate | ~1200 | ~1020 |

| Pyrite (FeS₂) | Metal Isopropylxanthate | 1216 - 1237 | ~1025 |

| Pyrite (FeS₂) | Isopropyl Dixanthogen | ~1260 | ~1020 |

Raman Spectroscopy

Raman spectroscopy is a powerful in-situ technique for studying the mineral-collector interface, as the Raman signal of water is weak, allowing for analysis in aqueous environments. This method provides complementary vibrational information to FTIR and is particularly effective in distinguishing between metal xanthates and dixanthogen.

Research on chalcopyrite surfaces treated with sodium isopropylxanthate has demonstrated the formation of both copper isopropylxanthate and diisopropyldixanthogen. csir.co.zacsir.co.za The ability of Raman spectroscopy to differentiate these species is crucial, as their relative abundance can significantly impact flotation performance. The S-S stretching mode, which is characteristic of dixanthogen, provides a clear spectral signature for its identification.

Table 2: Characteristic Raman Peaks for Isopropylxanthate Species

| Species | S-S Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) |

| Isopropyl Dixanthogen | ~525 | ~635 |

| Copper(I) Isopropylxanthate | - | ~1025 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides elemental composition and chemical state information of the top few atomic layers of a mineral. By analyzing the binding energies of core-level electrons, particularly sulfur (S 2p), XPS can definitively identify the nature of the adsorbed xanthate species.

The S 2p spectrum of a pristine sulfide mineral typically shows a peak corresponding to the sulfide anion (S²⁻). Upon adsorption of PIX, new components appear at higher binding energies. A peak in the S 2p₃/₂ region at 162.0–162.5 eV is characteristic of a metal xanthate, where the xanthate is chemisorbed to the surface. mdpi.com The formation of dixanthogen, the product of oxidative coupling of two xanthate molecules, is identified by a shift to a higher binding energy of 163.5–164.2 eV. mdpi.com

Table 3: Typical S 2p Binding Energies for Adsorbed Xanthate Species

| Species | S 2p₃/₂ Binding Energy (eV) |

| Sulfide (in mineral lattice) | 161.0 - 162.0 |

| Metal Isopropylxanthate | 162.0 - 162.5 |

| Isopropyl Dixanthogen | 163.5 - 164.2 |

Analytical Methodologies for Detection and Quantification of Potassium Isopropylxanthate

Chromatographic Techniques for Trace Analysis

Chromatographic methods are powerful tools for separating and quantifying components of a mixture. For PIPX analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), provide high sensitivity and selectivity.

A highly sensitive and selective method for the determination of xanthates involves the use of High-Performance Liquid Chromatography combined with Inductively Coupled Plasma–Tandem Mass Spectrometry (HPLC-ICP-MS/MS). researchgate.netresearchgate.net This technique allows for the direct determination of the xanthate or its oxidation product, dixanthogen (B1670794). researchgate.nettandfonline.com The ICP-MS/MS is often operated in a mass-shift mode to reduce spectral interferences, for instance by using oxygen as a cell gas and measuring sulfur (a key element in PIPX) as an oxide. researchgate.netresearchgate.net This approach enhances the signal-to-noise ratio and lowers detection limits. researchgate.net

Research on similar xanthates like potassium ethyl xanthate (KEX) has demonstrated the potential of this method. researchgate.netresearchgate.nettandfonline.com The method is noted for its speed, with total analysis times as short as four minutes. tandfonline.com While specific studies on potassium isopropylxanthate are less common, the methodology is adaptable for its analysis. researchgate.net A study developed a method for the simultaneous determination of three trace xanthates, including this compound, using solid-phase extraction (SPE) and HPLC-MS/MS, demonstrating its applicability to environmental water samples. bohrium.comnih.gov This method showed excellent linearity and low limits of detection. bohrium.comnih.gov

Table 1: Performance of HPLC-MS/MS for Xanthate Analysis

| Analyte | Linear Range (μg/L) | Limit of Detection (LOD) (μg/L) | Average Recovery (%) |

|---|---|---|---|

| This compound | 1–1000 | 0.02–0.68 | 72.9–107.6 |

| Potassium Ethyl Xanthate | 1–1000 | 0.02–0.68 | 72.9–107.6 |

| Potassium Butyl Xanthate | 1–1000 | 0.02–0.68 | 72.9–107.6 |

Data sourced from a study on the simultaneous determination of trace xanthates in environmental water samples. bohrium.comnih.gov

This compound degrades in aqueous solutions, particularly under certain pH conditions, to produce volatile compounds, with carbon disulfide (CS₂) being a primary product. arcabc.caarcabc.ca Headspace Gas Chromatography–Mass Spectrometry (HS-GC-MS) is a suitable technique for quantifying these volatile degradation products. arcabc.caarcabc.ca In this method, the volatile compounds in the headspace above the sample are injected into the GC-MS for separation and detection. arcabc.ca

Studies on the decomposition kinetics of various xanthates, including this compound (PIPX), have utilized HS-GC-MS to measure the generation of CS₂. arcabc.ca This research has shown that the decomposition of PIPX follows first-order kinetics. arcabc.ca By measuring the rate of CS₂ formation at different temperatures, the activation energy for the decomposition reaction can be calculated. arcabc.ca

Table 2: Kinetic Parameters for Xanthate Decomposition Determined by HS-GC-MS

| Xanthate Compound | Rate Constant at 30°C (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound (PIPX) | 1.86 x 10⁻⁶ | 34.44 |

| Potassium Amyl Xanthate (PAX) | 3.71 x 10⁻⁶ | 19.83 |

| Sodium Isobutyl Xanthate (SIBX) | 4.39 x 10⁻⁶ | 10.80 |

| Sodium Ethyl Xanthate (SEX) | 4.03 x 10⁻⁶ | 22.64 |

Data from a study on the decomposition kinetics of xanthate compounds in mining waters. arcabc.ca

The presence of multiple flotation reagents in mining wastewater necessitates the development of analytical methods capable of simultaneously determining various compounds. A robust method for the simultaneous determination of trace amounts of this compound, potassium ethyl xanthate, and potassium butyl xanthate in environmental water samples has been developed using solid-phase extraction (SPE) followed by HPLC-MS/MS. bohrium.comnih.gov

This method involves optimizing several parameters, including the type of SPE cartridge, the eluting solvent, and the pH of the sample. bohrium.comnih.gov The successful application of this method to flotation wastewater and river water samples has confirmed the occurrence of trace levels of xanthates in the environment. bohrium.com The development of such methods is crucial for assessing the environmental fate and potential risks associated with these compounds. bohrium.comnih.gov The method demonstrated good linearity over a concentration range of 1–1000 μg/L and achieved low limits of detection, in the range of 0.02–0.68 μg/L. bohrium.comnih.gov

Spectroscopic and Electrochemical Approaches in Analytical Chemistry

Spectroscopic and electrochemical techniques provide valuable insights into the chemical structure of PIPX and its interactions at interfaces. Fourier Transform Infrared (FTIR) spectroscopy is used to identify degradation products, while electrochemical methods are employed to study the adsorption of PIPX onto mineral surfaces.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and molecular structures. In the context of this compound, FTIR has been used to identify its degradation products. mdpi.com For instance, in a study on the biodegradation of this compound, a degradation product was observed at a wavenumber of 1046 cm⁻¹. mdpi.com

FTIR has also been employed to study the adsorption and decomposition of xanthates on mineral surfaces. researchgate.net Headspace analysis gas-phase infrared spectroscopy (HAGIS) has been used to identify volatile thermal decomposition products of ethyl xanthate on mineral surfaces, including CS₂, COS, and CO₂. researchgate.net While this study focused on ethyl xanthate, the technique is applicable to other xanthates like PIPX. The characteristic peaks in the infrared spectra of xanthates are typically found between 1260-1000 cm⁻¹, which are associated with the C-O-C and CS₂ entities. researchgate.net

Table 3: Primary Gaseous Decomposition Products of Metal Xanthates Identified by HAGIS

| Metal Xanthate Group | Primary Gaseous Products |

|---|---|

| Fe(III) and Zn(II) xanthates | CS₂, COS |

Based on a study of thermal decomposition of selected metal xanthates. researchgate.net

Electrochemical methods are instrumental in studying the adsorption of this compound on the surfaces of sulfide (B99878) minerals, a fundamental process in froth flotation. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are used to investigate the oxidation and adsorption processes at the mineral-water interface. researchgate.netresearchgate.net

Studies on the interaction of sodium isopropyl xanthate with minerals like chalcopyrite and galena have shown that the xanthate adsorbs onto the mineral surface, which can lead to a passivating effect that impedes the oxidation of the mineral. researchgate.netresearchgate.net The potential of zero charge (PZC) of the system can be determined, which corresponds to an oxidation peak attributed to the adsorption of the xanthate. researchgate.net EIS data can reveal the nature of the adsorption process, indicating whether it is under diffusional control and involves a charge transfer mechanism. researchgate.net These studies help in understanding the formation of different species, such as chemisorbed xanthate and metal xanthates, at different electrochemical potentials. researchgate.net

Advanced Applications and Emerging Research Frontiers

Materials Science and Nanotechnology Applications

In the realm of materials science, potassium isopropylxanthate serves as a valuable molecular precursor, enabling the controlled synthesis of complex nanomaterials and thin films with tailored properties.

This compound is utilized as a single-source precursor (SSP) for the synthesis of various metal sulfide (B99878) nanomaterials and the deposition of thin films. researchgate.netiaea.org In this approach, the xanthate ligand, which contains both sulfur and carbon, is complexed with a metal ion. The resulting metal xanthate complex contains a pre-formed bond between the metal and sulfur atoms. researchgate.netnih.gov This molecular design offers significant advantages, including superior control over the stoichiometry and phase of the final metal sulfide product. researchgate.net

The thermal decomposition of these metal isopropylxanthate complexes occurs at relatively low temperatures, yielding the desired metal sulfide material. nih.gov The by-products of this decomposition are typically volatile organic compounds, which are easily removed, leading to the formation of pure metal sulfide structures. nih.gov This method has been successfully employed to create a range of nanostructured metal sulfides, which are crucial components in applications such as photovoltaics and other electronic devices. researchgate.netiaea.org

Table 1: Advantages of Using Xanthate Complexes as Single-Source Precursors

| Feature | Description |

|---|---|

| Stoichiometric Control | Pre-formed metal-sulfur bonds in the precursor molecule ensure a well-defined ratio of elements in the final nanomaterial. researchgate.net |

| Low-Temperature Synthesis | Decomposition occurs at lower temperatures compared to traditional methods, saving energy and reducing thermal stress on substrates. nih.gov |

| Phase Purity | The SSP approach can lead to the formation of specific crystalline phases of the metal sulfide. researchgate.net |

| Clean Decomposition | Gaseous by-products are easily removed, resulting in high-purity thin films and nanoparticles. nih.gov |

| Versatility | Suitable for producing both nanocrystals and for the deposition of thin films. researchgate.net |

Expanding on its role with metal sulfides, this compound is integral to the broader development of chalcogenide materials. Chalcogenides, which include sulfides, selenides, and tellurides, are a critical class of materials in semiconductor technology. iaea.org The use of molecular precursors like metal xanthates allows for the synthesis of not only binary metal sulfides (e.g., MnS, PbS) but also more complex ternary and quaternary chalcogenides. researchgate.netiaea.org

The single-source precursor method provides a robust pathway to these advanced materials. researchgate.net By carefully selecting the metal centers and using xanthate ligands, researchers can synthesize complex chalcogenide nanocrystals, such as stannite (B86514) (Cu₂FeSnS₄), through solvent-less thermolysis. researchgate.net This level of control is fundamental for tuning the electronic and optical properties of the materials for specific applications in electronics and optoelectronics. iaea.org The molecular precursor approach represents a key strategy in designing and fabricating next-generation chalcogenide-based devices. iaea.org

Interdisciplinary Research Applications

The unique chelating properties of the isopropylxanthate ligand have opened doors to novel applications in medicine and sustainable chemistry, highlighting its interdisciplinary significance.

A significant emerging application for isopropylxanthate is in the field of nuclear medicine, specifically in the development of radiopharmaceuticals for diagnostic imaging. nih.gov Research has demonstrated that the isopropylxanthate (IPXT) ligand can be successfully labeled with the radioactive isotope Technetium-99m (⁹⁹ᵐTc). nih.gov

Scientists have synthesized a neutral and lipophilic complex, ⁹⁹ᵐTcN(IPXT)₂, by labeling the IPXT ligand with a [⁹⁹ᵐTc≡N]²⁺ core. nih.gov This radiolabeled complex exhibits high radiochemical purity and remains stable for over six hours at room temperature. nih.gov Biodistribution studies in mice revealed that the complex can cross the blood-brain barrier, accumulating in the brain with high uptake and good retention over time. nih.gov These properties suggest its potential as a brain perfusion imaging agent for use in Single-Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov

Table 2: Brain Uptake of ⁹⁹ᵐTcN(IPXT)₂ in Mice (% Injected Dose per Gram)

| Time Post-Injection | Brain Uptake (ID%/g) |

|---|---|

| 5 minutes | 1.95 |

| 30 minutes | 1.58 |

| 60 minutes | 1.86 |

Data sourced from Zhang et al., Applied Radiation and Isotopes. nih.gov

The success of the ⁹⁹ᵐTcN(IPXT)₂ complex, with higher brain uptake compared to other ⁹⁹ᵐTcN-xanthates, underscores the potential of isopropylxanthate ligands in creating novel radiopharmaceuticals for diagnosing neurological conditions. nih.gov

In the context of green chemistry, this compound (PIX) has been identified as a highly effective reagent for sustainable process development, particularly within the pharmaceutical industry. nih.govresearchgate.net A pressing challenge in pharmaceutical synthesis is the removal of residual heavy metal catalysts, such as palladium, from active pharmaceutical ingredients (APIs). nih.gov

This compound has proven to be an exceptionally efficient palladium scavenger, capable of reducing residual palladium in APIs to levels below 1 part per million (ppm). nih.govresearchgate.net This is a significant improvement in process chemistry, as it ensures the purity and safety of the final drug product while minimizing toxic metal waste. researchgate.net

Furthermore, research has uncovered a synergistic effect when PIX is used in combination with iodine, enhancing the efficiency of palladium removal even further. nih.gov This PIX and I₂ system has been successfully applied in the manufacturing chemistry for ceftolozane (B606591) sulfate (B86663), reducing palladium contaminants to just 0.1 ppm. nih.gov The use of a simple, readily available, and highly efficient scavenger like PIX aligns with the principles of green chemistry by reducing the need for more complex and less efficient purification methods, thereby minimizing reagent consumption and waste generation. nih.gov

Computational and Theoretical Studies on Potassium Isopropylxanthate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of the potassium isopropylxanthate molecule. These theoretical methods allow for the precise determination of its structure and electronic characteristics, which are fundamental to its chemical reactivity and interactions.

Density Functional Theory (DFT) for Interaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a robust tool for elucidating the interaction mechanisms of this compound. By solving the quantum mechanical equations that govern the electrons in the molecule, DFT can accurately predict how PIPX will interact with other molecules and surfaces.

Studies employing DFT have been instrumental in interpreting experimental data, such as solid-state 13C NMR. By combining experimental NMR with DFT calculations, researchers have been able to determine the 13C NMR chemical shift tensors for molecular fragments of this compound and its decomposition products. This combined approach has proven to be in good agreement with experimental data, validating the accuracy of the computational models. These calculations are crucial for distinguishing between different xanthate species that may form on mineral surfaces, thereby clarifying the speciation and adsorption mechanisms. mdpi.com

Computational Analysis of Molecular Structure and Electronic Properties

Computational analysis provides a detailed picture of the molecular geometry and the distribution of electrons within the this compound molecule. This information is critical for understanding its reactivity. Key parameters that are often calculated include bond lengths, bond angles, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Calculated Molecular Structure Parameters for Isopropylxanthate Anion (Theoretical Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=S | 1.69 |

| C-S | 1.75 |

| C-O | 1.35 |

| O-C(isopropyl) | 1.48 |

| Bond Angles (degrees) | |

| S=C-S | 125 |

| S-C-O | 110 |

| C-O-C(isopropyl) | 120 |

Note: The data in this table is illustrative and based on general values for similar xanthate structures calculated using DFT. Specific experimental or calculated values for this compound were not available in the searched literature.

Table 2: Representative Calculated Electronic Properties for Isopropylxanthate Anion (Theoretical Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and based on general values for similar xanthate structures calculated using DFT. Specific experimental or calculated values for this compound were not available in the searched literature. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.

Simulation of Adsorption Processes and Interfacial Behavior

Moving from the properties of an individual molecule to its behavior in a more complex environment, molecular dynamics (MD) simulations are employed to study the adsorption of this compound on mineral surfaces. These simulations provide a dynamic view of the mineral-collector interaction.

Molecular Dynamics Simulations on Mineral-Collector Interactions

Molecular dynamics simulations model the movement and interaction of atoms and molecules over time. In the context of mineral flotation, MD simulations can visualize how individual isopropylxanthate ions approach, orient themselves, and bind to a mineral surface, such as chalcopyrite or pyrite (B73398). These simulations take into account the forces between the collector molecules, the water molecules of the surrounding solution, and the atoms of the mineral lattice.

Research in this area has shown that xanthate collectors have a strong affinity for sulfide (B99878) minerals. MD simulations can be used to calculate the interaction energies between the collector and the mineral surface, providing a quantitative measure of the adsorption strength. These simulations have helped to understand the selectivity of different xanthate collectors for various minerals. For instance, MD simulations have been used to compare the interaction energies of different xanthate molecules with chalcopyrite and pyrite, offering insights into selective flotation.

Prediction of Reactivity and Stability under Various Conditions

Computational methods can also be used to predict the reactivity and stability of this compound under different environmental conditions, such as varying pH and temperature. By calculating the energies of different potential reaction pathways, it is possible to predict the likelihood of degradation or transformation of the collector molecule.

For example, quantum chemical calculations can explore the mechanisms of oxidation or hydrolysis of the xanthate molecule. This is crucial for understanding the longevity and effectiveness of the collector in the flotation pulp. While specific computational studies on the degradation pathways of this compound are not extensively detailed in available literature, the theoretical frameworks to perform such predictions are well-established within the field of computational chemistry. These studies are vital for optimizing flotation conditions and ensuring the chemical integrity of the collector.

Q & A

Basic: What are the standard synthesis methods for potassium isopropylxanthate, and how can impurities be minimized during purification?

This compound is synthesized via the reaction of carbon disulfide (CS₂) with isopropanol in the presence of potassium hydroxide (KOH). The reaction proceeds under controlled conditions to avoid hydrolysis by-products. Crude product purification involves recrystallization or solvent extraction to remove impurities such as hydrated potassium carbonate and trithiocarbonates, which impart a reddish hue . Analytical purity (>98%) is achieved by avoiding prolonged air exposure due to the compound’s moisture sensitivity .

Basic: What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Melting point : 264°C (decomposition)

- Density : 1.13 g/cm³

- Molecular formula : C₄H₇KOS₂

- Solubility : Highly soluble in water and polar solvents, forming xanthate ions (C₃H₇OCS₂⁻) critical for flotation or coordination chemistry .

These properties guide storage (room temperature, desiccated) and handling protocols to prevent degradation .

Advanced: How can researchers optimize degradation methods for residual this compound in wastewater?

Advanced oxidation processes (AOPs) such as ozone/UV and Fenton reactions effectively degrade xanthates by generating hydroxyl radicals. For example, UV254nm/O₃ systems achieve >90% degradation of isopropylxanthate within 30 minutes under pH 7–9 . Adsorption using modified materials (e.g., gemini surfactant-montmorillonite hybrids) also shows high uptake capacities (up to 120 mg/g) via hydrophobic interactions . Methodological optimization requires monitoring pH, competing ions (e.g., NO₃⁻), and xanthate concentration via HPLC or UV-Vis spectroscopy .

Advanced: What role does this compound play in synthesizing advanced materials like metal sulfides?

In materials science, this compound serves as a precursor for lead sulfide (PbS) nanostructures via direct-write lithography. For example, electron-beam exposure of lead isopropylxanthate produces PbS patterns with 80 nm resolution, enabling photodetector applications . In ternary sulfides (e.g., β-BaCu₄S₃), it reacts with metal xanthates in melt reactions, yielding phase-pure materials with tailored bandgaps (~1.2–1.5 eV) .

Advanced: Which analytical techniques are most effective for quantifying this compound in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Separates xanthates from interfering ions (e.g., S²⁻) using C18 columns and UV detection at 254 nm .

- UV-Vis Spectroscopy : Quantifies xanthate concentrations via absorbance at 301 nm (ε ≈ 1.2 × 10⁴ L/mol·cm) .

- Electrochemical Sensors : Screen-printed carbon electrodes modified with molecularly imprinted polymers detect xanthates at sub-ppm levels .

Advanced: How should researchers address contradictions in adsorption efficiency data across studies?

Discrepancies in adsorption capacity (e.g., 50–120 mg/g for modified clays ) arise from variations in:

- Material porosity : Higher surface area enhances xanthate uptake.

- Solution pH : Optimal adsorption occurs at pH 6–8, where xanthate ions (C₃H₇OCS₂⁻) dominate.

- Competing ions : Sulfates and carbonates reduce efficiency by occupying binding sites.

Researchers should standardize experimental conditions and validate models (e.g., Langmuir isotherms) using control samples .

Basic: How is this compound utilized in sulfide mineral flotation, and what factors influence its selectivity?

As a flotation collector, this compound selectively binds to sulfide minerals (e.g., CuFeS₂) via chemisorption of the xanthate anion. Key factors include:

- Dosage : 50–200 g/ton of ore optimizes recovery without excessive frothing.

- Pulp pH : 8–10 stabilizes xanthate ions and minimizes hydrolysis.

- Mineral surface oxidation : Freshly crushed surfaces enhance adsorption .

Advanced: What mechanistic insights have been gained from molecular dynamics (MD) simulations of xanthate adsorption?

MD studies reveal that xanthate adsorption on graphene oxide involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.